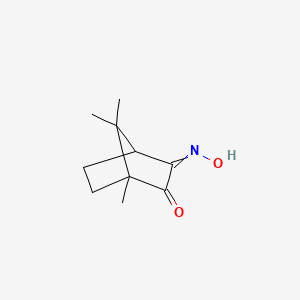

3-Hydroxyiminocamphor

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Toxicokinetics and Biotransformation : One study investigated the toxicokinetics and biotransformation of 4-MBC (3-(4-Methylbenzylidene)camphor), a compound used as a UV-filter in sunscreens and cosmetics. The study revealed extensive first-pass biotransformation in rat liver, resulting in low blood levels of the parent compound (Völkel et al., 2006).

Regiospecificity in Cytochrome P450 : Another study focused on the regiospecificity and coupling of cytochrome P450cam, a key enzyme in the metabolism of camphor and its analogs. Mutations in this enzyme significantly altered product specificity and hydroxylation efficiency, providing insights into enzymatic processing of camphor derivatives (Paulsen et al., 1993).

Cytochrome P450 Catalysis : Research into the catalytic mechanism of camphor hydroxylation by cytochrome P450 explored the mechanistic and energetic aspects of this process, which is crucial for understanding the biotransformation of camphor derivatives (Kamachi & Yoshizawa, 2003).

Stereospecific Hydroxylation : A study on Rhodococcus sp. NCIMB 9784 identified a cytochrome P450 hydroxylase (P450camr) that stereospecifically hydroxylates camphor in the 6-endo position, demonstrating the enzyme's specificity for camphor and related compounds (Grogan et al., 2002).

Propiedades

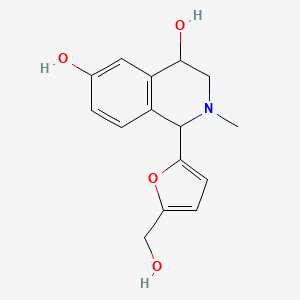

IUPAC Name |

3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNPDSREMSMKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=NO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyiminocamphor | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

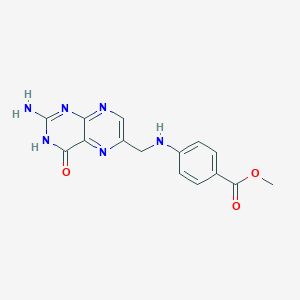

![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)